4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
CAS No.:
Cat. No.: VC10571967
Molecular Formula: C19H15N3O
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O |
|---|---|
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
| Standard InChI | InChI=1S/C19H15N3O/c1-13-7-9-14(10-8-13)16-11-12-20-18-17(16)19(23)22(21-18)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21) |
| Standard InChI Key | CBEGJUHMZFOKEN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-(4-methylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one, reflects its bicyclic structure comprising a pyrazole ring fused to a pyridine moiety. Key structural features include:
-
Aromatic substituents: A 4-methylphenyl group at position 4 and a phenyl group at position 2.
-
Keto functionality: A carbonyl group at position 3, critical for hydrogen bonding and molecular recognition.
Molecular Characteristics
-
Molecular formula: .
-
Molecular weight: 301.3 g/mol.
-
Solubility: 0.4 µg/mL in aqueous solutions, indicating high hydrophobicity.
-
SMILES: CC1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4.
The compound’s three-dimensional conformation, as inferred from analogs like 4-(3-nitrophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one, reveals planar aromatic systems with slight out-of-plane distortions at the methylphenyl substituent .
Synthetic Methodologies
Condensation-Cyclization Approaches
A common route involves multi-step condensation and cyclization reactions. For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediates are iodinated and coupled with sulfonamides via copper-catalyzed reactions to yield derivatives . While Vulcanchem’s protocol remains proprietary, analogous syntheses use:
-
Starting materials: Aryl aldehydes, aminopyrazoles, and cyclic ketones .
-
Catalysts: L-proline in three-component reactions, though challenges in reproducibility have been reported .
Table 1: Comparative Synthesis Routes for Pyrazolopyridines
| Method | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|
| L-Proline Catalysis | 78–89 | Aromatic aldehydes, L-proline | Product misidentification |
| Copper-Catalyzed | 65–72 | 5-Bromo-3-iodopyrazolopyridine, sulfonamides | Moderate yields |
Oxidation and Functionalization
Post-synthetic modifications include oxidation of dihydro intermediates to aromatic systems. For instance, 4,9-dihydro-1H-pyrazolo[3,4-b]quinolines are oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve full conjugation .
Biological Activities
Antimicrobial Properties
Pyrazolopyridine derivatives exhibit broad-spectrum activity. In a study by Variya et al., analogs with sulfonamide groups showed MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing streptomycin in some cases . The methylphenyl substituent likely enhances membrane penetration via hydrophobic interactions.
| Activity | Assay | Result | Reference |
|---|---|---|---|
| Antibacterial | MIC (Gram +/−) | 12.5–50 µg/mL | |
| Antioxidant | DPPH scavenging | IC = 35–80 µM | |
| COX Inhibition | In vitro enzymatic | Not reported |
Research Challenges and Future Directions
Synthetic Reproducibility
Discrepancies in L-proline-catalyzed syntheses underscore the need for rigorous analytical validation. For example, initial claims of forming pyrazoloquinolines were retracted after identifying bis-pyrazole byproducts .
Structure-Activity Relationships (SAR)
Systematic SAR studies are lacking. Prioritizing substitutions at positions 2 (phenyl) and 4 (methylphenyl) could optimize bioactivity. Introducing electron-withdrawing groups (e.g., nitro ) may enhance target binding.
Pharmacokinetic Optimization
The compound’s low solubility limits bioavailability. Prodrug strategies or nanoformulations could address this, as demonstrated for related heterocycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume